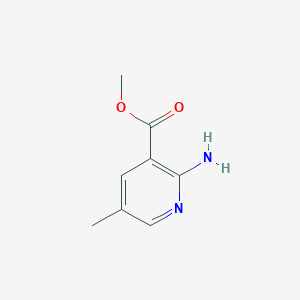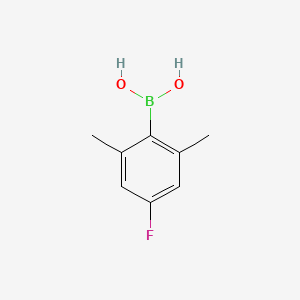
(4-Fluoro-2,6-dimethylphenyl)boronic acid
説明
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a chemical compound that can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of “(4-Fluoro-2,6-dimethylphenyl)boronic acid” involves several steps. The compound has a CAS Number of 1392512-54-7 and a molecular weight of 167.98 . It is stored in an inert atmosphere at temperatures between 2-8°C .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2,6-dimethylphenyl)boronic acid” is represented by the formula C8H10BFO2 . The InChI code for this compound is 1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” is a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.Physical And Chemical Properties Analysis
“(4-Fluoro-2,6-dimethylphenyl)boronic acid” has a molecular weight of 167.98 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .科学的研究の応用
Comprehensive Analysis of 2,6-Dimethyl-4-fluorophenylboronic Acid Applications
2,6-Dimethyl-4-fluorophenylboronic acid, also known as (4-Fluoro-2,6-dimethylphenyl)boronic acid, is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Boronate Affinity Materials for Separation and Sensing: Phenylboronic acids, including 2,6-Dimethyl-4-fluorophenylboronic acid, are integral in creating boronate affinity materials (BAMs). These materials are highly selective and are used for the enrichment of cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins . BAMs are applied in separation techniques, sensing, imaging, diagnostics, and drug delivery systems.
Polymeric Nanomaterials for Biomedical Applications: The compound’s ability to form reversible complexes with polyols makes it suitable for decorating polymeric nanomaterials. These materials have advanced bio-applications, particularly in drug delivery systems and biosensors. They interact with glucose and sialic acid, which are crucial for diagnosing and treating diseases like diabetes mellitus and cancer .
Suzuki-Miyaura Coupling Reagent: 2,6-Dimethyl-4-fluorophenylboronic acid is used in Suzuki-Miyaura coupling reactions. This application is significant due to the mild and functional group tolerant conditions of the reaction, making it environmentally benign and suitable for synthesizing complex organic compounds .
Synthesis of Selective Organic Polymers: The compound is utilized in the one-pot synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the selective enrichment of cis-diol containing molecules, improving the detection sensitivity and accuracy of target molecules in various samples .
Fabrication of Fluorescent BAM Nanoparticles: Due to its unique properties, 2,6-Dimethyl-4-fluorophenylboronic acid can be employed in the fabrication of fluorescent boronate affinity material nanoparticles. These nanoparticles are used for sensing and imaging applications, providing a non-invasive method to track biological processes .
Development of pH Responsive Materials: The pH-responsive capture/release feature of phenylboronic acids is exploited to develop materials that can selectively bind to cis-diol containing molecules under specific pH conditions. These materials are useful in applications where pH changes are a critical factor, such as in drug delivery systems .
Glucose-Sensitive Materials: The compound’s interaction with glucose has led to the development of glucose-sensitive materials. These materials are particularly important for insulin delivery systems in the treatment of diabetes, as they can recognize blood glucose levels and respond accordingly .
Anticancer Drug Delivery Systems: The ability of phenylboronic acid derivatives to bind with sialic acid in acidic conditions, such as the tumor microenvironment, has been harnessed to construct anticancer drug delivery systems. These systems aim to target cancer cells more effectively and reduce the side effects of chemotherapy .
作用機序
The boronic acid group in “(4-Fluoro-2,6-dimethylphenyl)boronic acid” makes it a valuable reagent in Suzuki-Miyaura coupling reactions. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes.
特性
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTWJIXJCKRFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorophenylboronic acid | |
CAS RN |
1392512-54-7 | |
| Record name | (4-fluoro-2,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



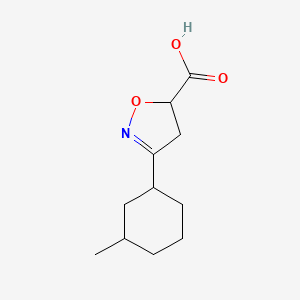


![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
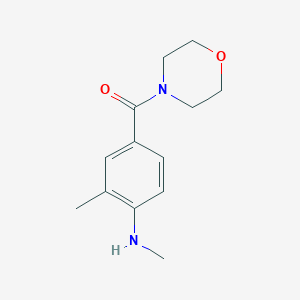
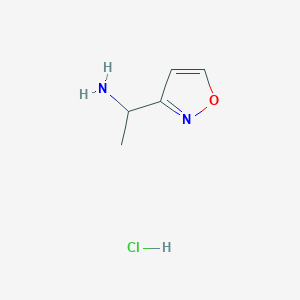
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
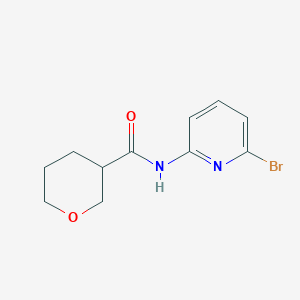

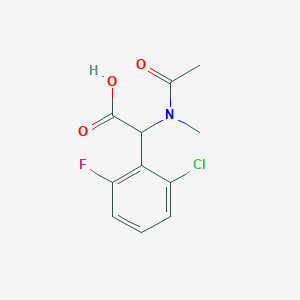
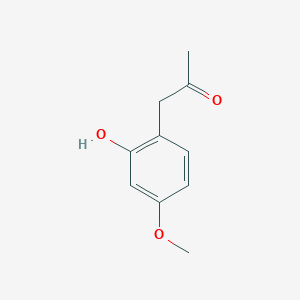
![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)

